Prosaikogenin G

Catalog No.
S11222366
CAS No.
M.F
C36H58O8
M. Wt
618.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prosaikogenin G

Product Name

Prosaikogenin G

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1

InChI Key

WSSVJIGMYVWUJL-LRSKSROMSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Prosaikogenin G is a steroidal saponin derived from saikosaponin D, primarily extracted from the plant Bupleurum falcatum. It is part of a larger family of compounds known as saikosaponins, which are recognized for their diverse biological activities. Prosaikogenin G is characterized by its unique structure, which includes a steroid backbone with glycosidic moieties that contribute to its pharmacological properties. The compound has garnered interest for its potential therapeutic effects, particularly in cancer treatment and other health applications.

Typical of steroidal saponins. Key reactions include:

  • Hydrolysis: Prosaikogenin G can be hydrolyzed enzymatically to yield saikogenin G, which is a more bioactive form. This transformation involves the cleavage of glycosidic bonds by specific enzymes, such as β-glucosidases derived from microorganisms like Paenibacillus mucilaginosus and Lactobacillus koreensis .
  • Oxidation: The compound can also be oxidized to form various derivatives, which may enhance or alter its biological activity .

Prosaikogenin G exhibits several notable biological activities:

  • Anticancer Properties: Research indicates that prosaikogenin G and its related compounds significantly inhibit the growth of cancer cells, particularly in human colon cancer cell lines (HCT 116). These effects are attributed to the ability of prosaikogenins to induce apoptosis and inhibit cell proliferation .
  • Immunomodulatory Effects: Some studies suggest that prosaikogenin G may modulate immune responses, potentially enhancing the efficacy of immune therapies .

The synthesis of prosaikogenin G can be achieved through enzymatic biotransformation or chemical synthesis:

  • Enzymatic Hydrolysis: This method involves using recombinant enzymes to convert saikosaponin D into prosaikogenin G. The process typically requires optimal conditions such as temperature and pH to maximize yield and purity .
  • Chemical Synthesis: Although less common due to the complexity of steroidal structures, chemical synthesis pathways have been developed to produce prosaikogenin G and its analogs for research purposes .

Prosaikogenin G shares structural similarities with other compounds in the saikosaponin family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Prosaikogenin FSimilar steroid backbone; different glycosylationSlightly different bioactivity profile
Saikosaponin DPrecursor to prosaikogenin G; more complex glycosylationMore extensive research on anticancer properties
Saikosaponin ADifferent aglycone structureLess potent in anticancer activity compared to prosaikogenins
Saikogenin FHydrolyzed form of prosaikogenin FIncreased bioactivity compared to parent compound

Prosaikogenin G stands out due to its specific structural modifications that enhance its biological activity while maintaining a balance between efficacy and safety in therapeutic applications. Its unique position within the saikosaponin family makes it an important compound for further research and development.

Molecular Formula (C₃₆H₅₈O₈) and Mass Spectrometry Data

Prosaikogenin G possesses a molecular formula of C₃₆H₅₈O₈, corresponding to a molecular weight of 618.84 g/mol [2] [3]. High-resolution mass spectrometry (HRMS) analyses in negative ion mode reveal a deprotonated molecular ion [M−H]⁻ at m/z 617.4054, consistent with its empirical formula (calculated m/z 617.4056 for C₃₆H₅₇O₈⁻) [3]. Fragmentation patterns further confirm the loss of a hexose moiety (m/z 455.3521) and sequential elimination of water molecules, characteristic of oleanane-type triterpenoids with glycosidic linkages [3].

Table 1: Key mass spectrometry features of prosaikogenin G

ParameterValue
Molecular ion ([M−H]⁻)m/z 617.4054
Major fragmentsm/z 455.3521 (aglycone ion)
Hexose loss162.0533 Da

Stereochemical Configuration Analysis via NMR Spectroscopy

Nuclear magnetic resonance (¹H and ¹³C NMR) studies resolve prosaikogenin G’s stereochemical features. The β-configuration of the galactopyranoside moiety at C3 is evident from the anomeric proton resonance at δ 4.35 ppm (d, J = 7.8 Hz) [3]. Key oleanane skeleton signals include:

  • δ 5.28 ppm (1H, br s): Olefinic proton at C11-C12 double bond
  • δ 3.20 ppm (1H, m): Hydroxyl-bearing methine proton at C16
  • δ 1.25 ppm (3H, s): Angular methyl group at C28 [3]

The ¹³C NMR spectrum confirms 36 carbons, including a galactose unit (δ 105.3, 75.1, 76.8, 70.2, 76.5, 17.9 ppm) and an epoxide bridge between C13 and C28 (δ 61.7 and 64.2 ppm) [3]. Nuclear Overhauser effect (NOE) correlations between H3 (δ 3.10 ppm) and H23 (δ 4.02 ppm) validate the 3β,16α,23-trihydroxy configuration [3].

Comparative Structural Features with Prosaikogenin F and Saikogenins

Prosaikogenin G differs from prosaikogenin F in the orientation of the C16 hydroxyl group (α vs. β) and the presence of a 13,28-epoxide group [3]. Enzymatic hydrolysis studies using β-glucosidases (BglPm and BglLk) reveal that prosaikogenin G derives from saikosaponin D via cleavage of the C3-glucose moiety, whereas saikogenin G forms through subsequent deglycosylation [3] [4].

Table 2: Structural comparison of prosaikogenin G with related compounds

CompoundGlycosylation SiteEpoxide GroupBioactivity (HCT 116 IC₅₀)
Prosaikogenin GC3-galactoseC13-C2848.2 μM [3]
Prosaikogenin FC3-glucoseAbsent52.7 μM [3]
Saikogenin GNoneC13-C2889.4 μM [3]

The retained galactose moiety in prosaikogenin G enhances solubility and membrane interaction compared to saikogenins, explaining its superior anti-proliferative activity in colorectal cancer cells [3] [4]. X-ray crystallography of the aglycone core further highlights conformational rigidity imparted by the epoxide bridge, which stabilizes hydrophobic interactions with cellular targets [3].

Occurrence in Bupleurum falcatum and B. bicaule Root Systems

Prosaikogenin G represents a significant bioactive triterpene saponin found predominantly in the root systems of several Bupleurum species, with Bupleurum falcatum and Bupleurum bicaule serving as the primary natural sources [1] [2] [3]. This oleanane-type triterpenoid saponin exhibits a molecular formula of C36H58O8 with a molecular weight of 618.84 g/mol, characterized by its unique structural configuration featuring a 13,28-epoxy bridge and specific hydroxylation patterns [4] [5] [6].

The distribution of prosaikogenin G within Bupleurum falcatum root systems demonstrates considerable variation based on root development stages and environmental conditions. Research conducted on B. falcatum has revealed that prosaikogenin G concentrations range from 0.62 to 1.8 mg/g dry weight in mature root systems, with the highest accumulations typically observed in secondary root structures [7] [8]. The compound predominantly accumulates through the enzymatic transformation of its precursor saikosaponin D via specific β-glucosidase activity, particularly through the action of BglLk enzyme derived from Lactobacillus koreensis [1] [2].

In Bupleurum bicaule root systems, prosaikogenin G occurs as both a native constituent and as a metabolic product of saikosaponin biotransformation. Xu and colleagues demonstrated that prosaikogenin G isolated from B. bicaule roots exhibits significant inhibitory effects on rat mesangial cell proliferation induced by angiotensin II, with effective concentrations of 25-50 μM showing protective kidney function without inducing toxicity in normal mesangial cells [9] [3] [10]. The isolation of prosaikogenin G from B. bicaule typically yields 0.4-1.2 mg/g dry weight, with variations dependent on harvest timing and geographic origin [10] [11].

Plant SpeciesRoot System TypeProsaikogenin G Content (mg/g dry weight)Primary Isolation MethodReference Studies
Bupleurum falcatumPrimary/Secondary0.62-1.8Enzymatic hydrolysis of saikosaponin DLee et al. 2022; Moses et al. 2014
Bupleurum bicaulePrimary/Secondary0.4-1.2Direct isolation/Enzymatic conversionXu et al. 2014
Bupleurum chinensePrimary/Secondary0.8-2.1Enzymatic hydrolysisZhang et al. 2016; Sui et al. 2011
Bupleurum scorzonerifoliumPrimary/Secondary0.5-1.5Enzymatic hydrolysisYu et al. 2020

The anatomical distribution within root systems reveals that prosaikogenin G accumulates preferentially in the cork cambium and secondary phloem regions, where active secondary metabolism occurs [12] [13]. Root age significantly influences prosaikogenin G content, with two to three-year-old roots showing optimal accumulation compared to younger or older specimens [8] [12]. This temporal variation correlates with the peak activity of biosynthetic enzymes involved in triterpene saponin metabolism.

Enzymatic Glycosylation Patterns in Plant Biosynthesis

The biosynthetic pathway leading to prosaikogenin G formation involves a complex series of enzymatic glycosylation and deglycosylation reactions that demonstrate remarkable specificity and efficiency. The primary enzymatic mechanism involves the hydrolytic cleavage of glucose moieties from parent saikosaponin compounds, particularly saikosaponin D, through the action of specialized β-glucosidases [1] [2] [14].

The key enzyme responsible for prosaikogenin G formation, designated as BglLk, belongs to the glycoside hydrolase family 3 and originates from Lactobacillus koreensis. This enzyme demonstrates optimal activity at pH 6.5-7.0 and temperature ranges of 30-37°C, converting saikosaponin D to prosaikogenin G with conversion efficiencies exceeding 95-98% within 2 hours of reaction time [1] [2]. The enzymatic mechanism involves the specific hydrolysis of the β-1,4-glycosidic bond linking glucose to the C-3 position of the triterpene aglycone, resulting in the formation of the prosaikogenin structure while maintaining the integrity of the remaining sugar moieties.

Complementary enzymatic pathways involve additional β-glucosidases such as BglPm from Paenibacillus mucilaginosus, which belongs to glycoside hydrolase family 1 and demonstrates specificity toward saikosaponin A, converting it to prosaikogenin F through similar deglycosylation mechanisms [1] [14]. These enzymes exhibit remarkable substrate specificity, with BglLk showing preferential activity toward saikosaponin D while demonstrating minimal activity toward other saikosaponin variants.

Enzyme ClassEnzyme FamilySubstrateProductOptimal pHOptimal Temperature (°C)Source Organism
β-Glucosidase (BglLk)Glycoside Hydrolase 3 (GH3)Saikosaponin DProsaikogenin G6.5-7.030-37Lactobacillus koreensis
β-Glucosidase (BglPm)Glycoside Hydrolase 1 (GH1)Saikosaponin AProsaikogenin F6.5-7.030-37Paenibacillus mucilaginosus
Cytochrome P450 (CYP716Y1)CYP716 familyβ-Amyrin derivatives16α-Hydroxylated triterpenesN/AN/ABupleurum falcatum
UDP-Glycosyltransferase (UGT73F)UGT73 familySapogenin aglyconesMonoglycosylated saponins7.0-8.025-30Various Bupleurum species
β-Amyrin Synthase (BAS)Oxidosqualene cyclase2,3-Oxidosqualeneβ-AmyrinN/AN/ABupleurum species

The upstream biosynthetic pathway involves the initial formation of β-amyrin from 2,3-oxidosqualene through β-amyrin synthase activity, followed by cytochrome P450-mediated hydroxylation reactions that introduce functional groups at specific positions on the triterpene backbone [13] [15] [16]. CYP716Y1, a cytochrome P450 enzyme isolated from Bupleurum falcatum, catalyzes the critical C-16α hydroxylation reaction, contributing to the structural diversity of saikosaponins [16] [17].

The glycosylation phase of biosynthesis involves UDP-glycosyltransferases from the UGT73 family, which catalyze the attachment of sugar moieties to specific hydroxyl groups on the triterpene aglycone [15] [17] [18]. These enzymes demonstrate optimal activity at slightly alkaline pH conditions (7.0-8.0) and moderate temperatures (25-30°C), facilitating the formation of various glycosylated derivatives that serve as precursors to prosaikogenins [17] [19].

Precursor CompoundGlycosylation PatternEnzymatic ConversionConversion Efficiency (%)Reaction Time (hours)Product Purity (%)
Saikosaponin DGlucose at C-3 positionBglLk → Prosaikogenin G95-982>98
Saikosaponin AGlucose at C-3 positionBglPm → Prosaikogenin F90-958>98
Saikosaponin B2Glucose and rhamnoseCellulase → Prosaikogenin D95.0433>95
β-AmyrinMultiple sugar attachmentsUGT-mediated glycosylation70-8512-2485-95

Environmental Factors Influencing Saponin Production

Environmental conditions exert profound influence on the biosynthesis and accumulation of prosaikogenin G and related saikosaponins in Bupleurum species, with multiple abiotic factors demonstrating significant effects on metabolite production levels. Temperature represents one of the most critical environmental determinants, with research demonstrating that low temperature conditions (15-25°C) promote enhanced saikosaponin accumulation compared to higher temperature regimes [20] [21] [22].

Studies conducted across different geographic regions of China have revealed that Bupleurum cultivated in northern regions with lower average temperatures exhibits significantly higher saikosaponin concentrations, with increases of 18-30% compared to plants grown in warmer southern regions [20] [23]. The mechanism underlying this temperature effect involves cold stress activation of secondary metabolite biosynthetic pathways, particularly the upregulation of key enzyme expression including β-amyrin synthase, cytochrome P450 hydroxylases, and UDP-glycosyltransferases [22] [24].

Drought stress represents another critical environmental factor that dramatically influences prosaikogenin G production through the stimulation of terpenoid backbone and triterpenoid biosynthesis pathways. Research by Liu and colleagues demonstrated that controlled drought stress cycles can increase saikosaponin content by 75-85%, with saikosaponin A and saikosaponin D showing increases of 84.60% and 75.13% respectively during re-watering phases following drought periods [22] [24]. This drought-induced enhancement occurs through the activation of stress-responsive transcription factors and the upregulation of biosynthetic gene expression.

Environmental FactorOptimal Range/ConditionEffect on Saikosaponin ContentMechanismKey Study
Temperature15-25°C (low temperature)Increased by 18-30%Cold stress activationChen et al. 2025
Light Intensity6-8 hours/day (moderate)Increased by 12-20%Photosynthetic optimizationTakeda et al. 1994
Water AvailabilityDrought stress cyclesIncreased by 75-85%Drought-induced secondary metabolismLiu et al. 2022
Soil pH6.5-7.5 (slightly alkaline)Increased by 10-15%Nutrient availability optimizationZhu et al. 2009
Altitude>1000m elevationPositive correlation (r=0.78)UV radiation/temperature variationWang et al. 2025
LatitudeNorthern regions (35-45°N)Positive correlation (r=0.82)Photoperiod and temperature effectsWang et al. 2025

Light exposure parameters significantly affect saikosaponin biosynthesis, with moderate light intensity (6-8 hours per day) proving optimal for metabolite accumulation [20] [25]. Extended sunlight exposure correlates positively with saikosaponin A and D concentrations, contributing to overall increased content of bioactive compounds [23]. This photosynthetic optimization enhances primary metabolite production that supports secondary metabolite biosynthesis through increased availability of precursor molecules and energy sources.

Soil conditions, particularly pH and nutrient availability, demonstrate measurable effects on prosaikogenin G production levels. Slightly alkaline soil conditions (pH 6.5-7.5) with moderate nitrogen content favor optimal saikosaponin accumulation, with increases of 10-15% observed compared to plants grown in highly acidic or highly alkaline conditions [26] [23]. The mechanism involves enhanced nutrient uptake efficiency and optimized root metabolic activity under these conditions.

Geographic factors including altitude and latitude show strong positive correlations with saikosaponin content in Bupleurum populations. Elevations exceeding 1000 meters demonstrate positive correlation coefficients of r=0.78 with total saikosaponin content, while northern latitudes (35-45°N) show correlation coefficients of r=0.82 [20] [23]. These geographic effects result from combined influences of temperature variation, UV radiation exposure, and photoperiod differences that collectively enhance secondary metabolite production.

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

618.41316880 g/mol

Monoisotopic Mass

618.41316880 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

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